
Pseudobufarenogin
Vue d'ensemble
Description
Pseudobufarenogin is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups, a ketone group, and a pyran ring fused to a cyclopenta[a]phenanthrene core. This compound is not naturally occurring and is typically synthesized for research purposes .
Méthodes De Préparation
The synthesis of Pseudobufarenogin involves several steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization and etherification at the 3-position using ethanol and triethyl orthoformate. This is followed by halogenation at the 6-position using carbon tetrabromide, and finally, acetylation at the 17-position
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Anti-Cancer Properties
Mechanism of Action:
Pseudobufarenogin has been identified as a novel anti-tumor agent, particularly effective against hepatocellular carcinoma (HCC). Research indicates that it suppresses the proliferation of HCC cells by inhibiting critical signaling pathways involved in cancer cell growth. Specifically, it impedes the MEK/ERK and PI3-K/Akt pathways, which are essential for cell survival and proliferation. By downregulating proteins like Mcl-1 and Sox2, this compound enhances apoptosis in cancer cells and reduces the population of liver cancer stem cells .
Synergistic Effects:
In vitro studies have demonstrated that this compound exhibits a synergistic effect when used alongside conventional chemotherapeutic agents. This characteristic suggests its potential as an adjunct therapy, improving the efficacy of existing treatments for liver cancer .
Case Studies:
A study published in Oncotarget highlighted the effectiveness of this compound in xenografted human hepatoma models, showcasing its ability to significantly reduce tumor growth without notable side effects. The compound was shown to inhibit receptor tyrosine kinases such as the epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), both of which are implicated in cancer progression .
Inhibition of Na+/K+-ATPase Activity
Research has also explored the effects of this compound on sodium-potassium ATPase activity. The compound demonstrated concentration-dependent inhibition of this enzyme, which is crucial for maintaining cellular ion balance and function. Although it was less potent than other bufadienolides, such as arenobufagin and bufalin, its inhibitory action indicates potential applications in conditions related to ion transport dysregulation .
Potential in Personalized Medicine
Given its unique mechanism of action and ability to target specific signaling pathways involved in tumor growth, this compound is being investigated as a candidate for personalized medicine strategies in oncology. Its selective inhibition of critical receptors presents opportunities for tailored therapies aimed at individual patient profiles, particularly those with hyperactivated EGFR or c-Met pathways .
Research and Development Insights
The isolation and characterization of this compound from natural sources underscore the importance of natural products in drug discovery. Its diverse structural features contribute to its biological activity, making it a valuable subject for further pharmacological studies. Ongoing research aims to elucidate additional mechanisms of action and explore its therapeutic potential across various types of cancers beyond hepatocellular carcinoma .
Summary Table: Key Characteristics and Applications
Aspect | Details |
---|---|
Compound Name | This compound (ψ-bufarenogin) |
Source | Skin secretions of Peltophryne fustiger (Cuban toad) |
Primary Application | Anti-cancer therapy (specifically for hepatocellular carcinoma) |
Mechanism | Inhibition of MEK/ERK and PI3-K/Akt signaling pathways |
Synergistic Effects | Enhances efficacy of conventional chemotherapeutics |
Other Effects | Inhibition of Na+/K+-ATPase activity |
Potential in Personalized Medicine | Targeting specific receptor pathways for tailored therapies |
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit the proliferation, migration, and invasion of endothelial cells, thereby preventing angiogenesis (formation of new blood vessels). This makes it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Similar compounds include:
17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione: A corticosteroid hormone with similar structural features.
Beta-Ecdysterone: A naturally occurring steroid with multiple hydroxyl groups and a similar core structure.
Propriétés
IUPAC Name |
5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.